molecular formula C7H13N5 B1206538 3-(4(5)-Imidazolyl)propylguanidine CAS No. 46129-28-6

3-(4(5)-Imidazolyl)propylguanidine

Cat. No. B1206538
CAS RN: 46129-28-6
M. Wt: 167.21 g/mol
InChI Key: VKPJPAPCRZIUMA-UHFFFAOYSA-N
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Description

“3-(4(5)-Imidazolyl)propylguanidine” is a guanidine derivative. Guanidine is a strong organic base that is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities .


Synthesis Analysis

The synthesis of guanidines has been a topic of interest in the field of chemistry and medicine . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Molecular Structure Analysis

Guanidine contains a total of 17 bonds; 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .


Chemical Reactions Analysis

The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Moreover, guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Scientific Research Applications

Histamine Receptor Agonism

3-(1H-Imidazol-4-yl)propylguanidine, a variant of 3-(4(5)-Imidazolyl)propylguanidine, has been identified as a potent partial agonist at both the human histamine H3 and H4 receptors. Modifications to this compound, such as acylation of the guanidine group, have led to the development of potent agonists with high selectivity for the H4 receptor, showing minimal intrinsic activity at the H3 receptor. This selectivity is significant for developing pharmacological tools targeting specific histamine receptors (Igel et al., 2009).

Synthesis of Dimeric Agonists

The synthesis of dimeric agonists based on 3-(1H-imidazol-4-yl)propylguanidine, targeting the histamine H2 receptor, has been explored. These compounds have shown to be potent partial or full agonists, with some being significantly more potent than histamine. This approach of creating dimeric structures offers a novel pathway to achieve high potency and selectivity for histamine receptors, particularly the H2 receptor (Pockes et al., 2018).

Development of Acylguanidines as Bioisosteres

N1-Aryl(heteroaryl)alkyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidines, potent H2-receptor agonists, have seen improvements in pharmacokinetics through the introduction of carbonyl groups adjacent to the guanidine moiety. This change decreases the basicity and increases the potency of these H2R agonists. Some acylguanidines with a single phenyl ring have even surpassed their diaryl analogues in potency. These developments highlight the potential for creating diverse pharmacological tools, including potent H4R agonists (Ghorai et al., 2008).

Application in Advanced Glycation Endproducts (AGEs) Prevention

Aminoguanidine, a related compound, has been a prototype agent in preventing the formation of AGEs. It reacts with alpha,beta-dicarbonyl compounds to inhibit the formation of AGEs, crucial in managing complications in diabetes. However, aminoguanidine has other pharmacological activities, such as inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase, making it a multi-faceted compound in scientific research (Thornalley, 2003).

DNA Damage Investigation

The potential of aminoguanidine to cause DNA damage in the presence of transition metals has been studied. This research provides insights into the interaction between therapeutic agents like aminoguanidine and transition metals, raising caution about their clinical use in diabetes prophylaxis and therapy (Suji & Sivakami, 2006).

Safety And Hazards

Guanidine hydrochloride is harmful if swallowed or inhaled, causes skin and eye irritation, and may form combustible dust concentrations in air . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c8-7(9)11-3-1-2-6-4-10-5-12-6/h4-5H,1-3H2,(H,10,12)(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJPAPCRZIUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196739
Record name 3-(4(5)-Imidazolyl)propylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4(5)-Imidazolyl)propylguanidine

CAS RN

46129-28-6
Record name 3-(4(5)-Imidazolyl)propylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046129286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4(5)-Imidazolyl)propylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ME Parsons, RC Blakemore, GJ Durant, CR Ganellin… - Agents and Actions, 1975 - Springer
Guanylhistamine (Ia) has been shown to be a weak partial agonist at histamine H2-receptors [1]. At pH 7.4 guanidine (pKa> 13) is protonated and will exist as a planar, …
Number of citations: 31 link.springer.com
S Pockes, D Wifling, M Keller, A Buschauer, S Elz - ACS omega, 2018 - ACS Publications
On the basis of the long-known prototypic pharmacophore 3-(1H-imidazol-4-yl)propylguanidine (SK&F 91486, 2), monomeric, homodimeric, and heterodimeric bisalkylguanidine-type …
Number of citations: 24 pubs.acs.org
CR Ganellin - Inflammation Research, 2011 - Springer
Sir James Black, Nobel laureate (1988), became interested in the role of histamine in gastric acid secretion in the early 1950s. In 1964, he joined the pharmaceutical company Smith …
Number of citations: 7 link.springer.com
ME Parsons, DAA Owen, CR Ganellin, GJ Durant - Agents and actions, 1994 - Springer
S-[3-(N,N-Dimethylamino)propyl]isothiourea (dimaprit), has been shown to be a highly specific histamine H 2 -receptor agonist. Parallel line assays showed that in vitro at H 2 -receptors …
Number of citations: 266 link.springer.com
C Robin Ganellin, JC Schwartz… - Successful drug …, 2018 - Wiley Online Library
The discovery of pitolisant represents a truly European scientific research collaboration and is a result of academic partnerships with a pharmaceutical company. Pitolisant is the first …
Number of citations: 6 onlinelibrary.wiley.com
P Igel, E Schneider, D Schnell, S Elz… - Journal of medicinal …, 2009 - ACS Publications
3-(1H-Imidazol-4-yl)propylguanidine (SK&F 91486, 4) was identified as a potent partial agonist at the human histamine H 3 receptor (hH 3 R) and human histamine H 4 receptor (hH 4 R…
Number of citations: 57 pubs.acs.org
CR Ganellin - Pharmacology of histamine receptors, 1982 - books.google.com
. H2-receptor histamine antagonists 7.1. Introduction and historical 7.2. Chemical properties in relation to antagonist activity (H2) 7.3. Chemical mode of action of H2-receptor …
Number of citations: 173 books.google.com
CL Johnson - Pharmacology of histamine receptors, 1982 - books.google.com
In the two decades since the announcement of the Second Messenger Hypothesis by Rall et al.(1957), a variety of hormones, neurotransmitters and related agents have been …
Number of citations: 77 books.google.com
H Van der Goot, A Bast, H Timmerman - Histamine and histamine …, 1991 - Springer
This chapter reviews the structural requirements for H 2 agonists and antagonists. Section B discusses the agonists, which are divided into three classes: the non-selective histamine …
Number of citations: 41 link.springer.com
CR Ganellin - Histamine II and Anti-Histaminics: Chemistry …, 1978 - Springer
Chemistry and Structure-Activity Relationships of H2-Receptor Antagonists | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink …
Number of citations: 26 link.springer.com

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